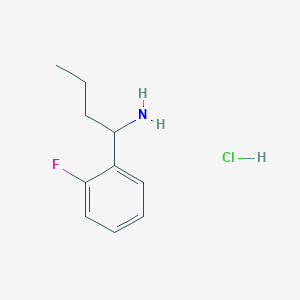

1-(2-Fluorophenyl)butan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOGLDBVVSAKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluorophenyl)butan-1-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amines in Modern Drug Development

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Phenylalkylamines, a common scaffold in many centrally active agents, are frequently fluorinated to modulate their pharmacokinetic and pharmacodynamic profiles. 1-(2-Fluorophenyl)butan-1-amine represents a key building block within this class of compounds, offering a platform for the development of novel therapeutics. This guide focuses on its hydrochloride salt, which typically enhances aqueous solubility and stability, making it more suitable for pharmaceutical development and biological testing.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to any scientific investigation. This section details the key identifiers and predicted physicochemical properties of 1-(2-Fluorophenyl)butan-1-amine and its hydrochloride salt.

Chemical Structure and CAS Number

While a specific CAS Registry Number for 1-(2-Fluorophenyl)butan-1-amine hydrochloride has not been definitively identified in public databases, the free base is registered under:

-

Compound Name: 1-(2-Fluorophenyl)butan-1-amine

-

CAS Number: 1225519-40-3[2]

-

Molecular Formula: C₁₀H₁₄FN

-

Molecular Weight: 167.22 g/mol [2]

The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)butan-1-amine (Free Base)

| Property | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | ChemScene[2] |

| LogP (Octanol-Water Partition Coefficient) | 2.6256 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

These predicted values suggest that the compound possesses drug-like properties, with a balance of lipophilicity and polarity conducive to membrane permeability and interaction with biological targets.

Synthesis and Purification: A Protocol for Reductive Amination

The most direct and widely used method for synthesizing 1-(2-Fluorophenyl)butan-1-amine is through the reductive amination of 2-fluorobenzaldehyde with butylamine.[3][4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.

Synthesis Pathway

Caption: Reductive amination synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[4][5]

Materials:

-

2-Fluorobenzaldehyde

-

Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add butylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, monitoring for any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-Fluorophenyl)butan-1-amine free base.

-

Purification (Free Base): The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Fluorophenyl)butan-1-amine hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of ~7.0-7.5 ppm), the benzylic proton (a triplet or multiplet around ~4.0-4.5 ppm), and the aliphatic protons of the butyl chain (multiplets from ~0.8 to 2.0 ppm). The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons (some of which will show coupling to fluorine), the benzylic carbon, and the four distinct carbons of the butyl group.

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 168.12.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption typically found between 1000-1400 cm⁻¹.

Applications in Research and Drug Development

1-(2-Fluorophenyl)butan-1-amine hydrochloride serves as a valuable building block and a potential pharmacophore in several areas of drug discovery.

-

Central Nervous System (CNS) Agents: The phenylalkylamine scaffold is prevalent in compounds targeting CNS receptors. The introduction of a fluorine atom can enhance blood-brain barrier penetration and metabolic stability, making this compound a candidate for the development of novel antidepressants, anxiolytics, or antipsychotics.[1]

-

Enzyme Inhibitors: The amine functionality can act as a key interaction point with the active sites of various enzymes. The fluorinated phenyl ring can provide additional binding interactions and modulate the compound's inhibitory potency.

-

Structure-Activity Relationship (SAR) Studies: This compound is an important tool for medicinal chemists to probe the effects of fluorine substitution at the ortho position of the phenyl ring on biological activity.

Caption: Key application areas in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Fluorophenyl)butan-1-amine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

1-(2-Fluorophenyl)butan-1-amine hydrochloride is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is straightforward, and its properties make it an attractive scaffold for the development of novel therapeutics, particularly for CNS disorders. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

- This cit

- This cit

- This cit

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- Md. Rabiul Islam, Md. Asaduzzaman, Md. Moshfekus Saleh-E-In, Md. Chanmiya Sheikh. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359*.

Sources

Technical Guide: Determining the Solubility of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride in DMSO

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in dimethyl sulfoxide (DMSO). In the absence of established public data for this specific solute-solvent system, this document emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its empirical determination. The guide is structured to deliver not just a method, but a thorough understanding of the underlying chemical principles, ensuring robust and reproducible results in a laboratory setting.

Introduction to the Compound and Solvent System

1-(2-Fluorophenyl)butan-1-amine hydrochloride is a substituted aromatic amine salt. The presence of a fluorine atom on the phenyl ring and its formulation as a hydrochloride salt are critical determinants of its physicochemical properties. The fluorine substitution can modulate properties like lipophilicity and metabolic stability, while the hydrochloride salt form is typically employed to enhance the aqueous solubility and handling of amine compounds.[1][2] In drug discovery and development, amine functionalities are prevalent, making the study of their salt forms particularly relevant.[2]

Dimethyl sulfoxide (DMSO) is a highly versatile and widely used polar aprotic solvent in chemical and biological research.[3][4] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool, especially for the preparation of stock solutions in high-throughput screening and other in vitro assays.[5][6][7] Understanding the solubility of a test compound in DMSO is a critical first step in nearly all preclinical research, as it dictates the achievable concentration range for biological testing and can influence the integrity of experimental data.[8][9]

Part 1: Theoretical Considerations for Solubility

The dissolution of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in DMSO is a complex process governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions.[10][11] As a salt, the compound exists in a crystal lattice, and significant energy, known as the lattice energy, is required to break apart the ionic interactions between the protonated amine and the chloride anion.

DMSO, as a polar aprotic solvent, possesses a strong dipole with a partial negative charge on the oxygen atom and partial positive charges on the sulfur atom.[3][4] This allows it to effectively solvate the cationic portion (the protonated amine) of the salt. The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions : Energy is required to overcome the lattice energy of the amine hydrochloride salt.

-

Breaking Solvent-Solvent Interactions : Energy is needed to disrupt the dipole-dipole interactions between DMSO molecules to create a cavity for the solute.

-

Formation of Solute-Solvent Interactions : Energy is released when the ions of the salt are solvated by DMSO molecules.

The overall enthalpy of dissolution determines whether the process is energetically favorable.[10][11] For amine hydrochlorides, the strong ion-dipole interactions with DMSO often lead to good solubility.

Part 2: Experimental Determination of Solubility

Given the lack of pre-existing data, an empirical approach is necessary. The following protocol outlines a robust method for determining the maximum solubility of 1-(2-Fluorophenyl)butan-1-amine hydrochloride in DMSO at room temperature. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the measurement is of the truly dissolved portion.

Diagram of the Experimental Workflow

Sources

- 1. Buy 1-(3-Fluorophenyl)butan-1-amine hydrochloride | 1864074-37-2 [smolecule.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. reachever.com [reachever.com]

- 6. antbioinc.com [antbioinc.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. webassign.net [webassign.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The following sections detail a robust synthetic pathway, from commercially available starting materials to the final hydrochloride salt, and outline the analytical techniques for its thorough characterization.

Introduction

1-(2-Fluorophenyl)butan-1-amine and its hydrochloride salt are valuable building blocks in the synthesis of novel pharmaceutical agents. The presence of the fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive moiety for medicinal chemists. This guide presents a reproducible and scalable synthetic route, beginning with the preparation of the key intermediate, 2-fluorobutyrophenone, followed by its conversion to the target amine via the Leuckart reaction, and concluding with purification and salt formation.

Synthetic Pathway Overview

The synthesis of 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene to yield 2-fluorobutyrophenone. This intermediate is then subjected to reductive amination using the Leuckart reaction to afford the primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Caption: Overall synthetic workflow for 1-(2-Fluorophenyl)butan-1-amine hydrochloride.

Part 1: Synthesis of 2-Fluorobutyrophenone

The initial step involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the butyryl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom, though the ortho isomer is also formed.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Fluorobenzene | 96.10 | 0.52 | 50 g |

| Butyryl chloride | 106.55 | 0.50 | 53.3 g |

| Aluminum chloride | 133.34 | 0.55 | 73.3 g |

| Dichloromethane (DCM) | - | - | 500 mL |

| Hydrochloric acid (conc.) | - | - | 100 mL |

| Water | - | - | 500 mL |

| Anhydrous MgSO₄ | - | - | As needed |

Procedure:

-

To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (73.3 g, 0.55 mol) and dichloromethane (250 mL).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add butyryl chloride (53.3 g, 0.50 mol) to the stirred suspension.

-

After the addition is complete, add a solution of fluorobenzene (50 g, 0.52 mol) in dichloromethane (250 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 2-fluorobutyrophenone as a colorless to pale yellow liquid. The para-isomer is the major product and can be separated from the ortho-isomer by fractional distillation.

Part 2: Synthesis of 1-(2-Fluorophenyl)butan-1-amine

The second step is the reductive amination of 2-fluorobutyrophenone to the corresponding primary amine using the Leuckart reaction. This reaction utilizes ammonium formate or a mixture of formamide and formic acid as the source of ammonia and the reducing agent. The reaction proceeds via the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to the primary amine.

Experimental Protocol: Leuckart Reaction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 2-Fluorobutyrophenone | 166.19 | 0.30 | 50 g |

| Ammonium formate | 63.06 | 1.50 | 94.6 g |

| Formic acid (98-100%) | 46.03 | - | 50 mL |

| Hydrochloric acid (conc.) | - | - | 200 mL |

| Diethyl ether | - | - | 500 mL |

| Sodium hydroxide (50% w/v) | - | - | As needed |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-fluorobutyrophenone (50 g, 0.30 mol) and ammonium formate (94.6 g, 1.50 mol).

-

Slowly add formic acid (50 mL) to the mixture.

-

Heat the reaction mixture to 160-180 °C for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, add concentrated hydrochloric acid (200 mL) to the reaction mixture and reflux for an additional 2-3 hours to hydrolyze the intermediate formamide.

-

Cool the acidic solution and wash with diethyl ether (2 x 150 mL) to remove any unreacted ketone.

-

Basify the aqueous layer to a pH > 12 with a 50% aqueous solution of sodium hydroxide, keeping the mixture cool in an ice bath.

-

Extract the liberated free amine with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1-(2-Fluorophenyl)butan-1-amine as an oil.

-

The crude amine can be purified by vacuum distillation.

Part 3: Preparation of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride

The final step involves the conversion of the purified free amine into its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often desirable for pharmaceutical applications[1].

Experimental Protocol: Hydrochloride Salt Formation

Materials:

| Reagent/Solvent | Notes |

| 1-(2-Fluorophenyl)butan-1-amine | Purified from the previous step. |

| Diethyl ether | Anhydrous. |

| HCl in ether | Saturated solution, prepared by bubbling dry HCl gas through anhydrous ether. |

Procedure:

-

Dissolve the purified 1-(2-Fluorophenyl)butan-1-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield 1-(2-Fluorophenyl)butan-1-amine hydrochloride as a white to off-white crystalline solid.

Part 4: Characterization

Thorough characterization of the synthesized 1-(2-Fluorophenyl)butan-1-amine hydrochloride is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₅ClFN |

| Molecular Weight | 203.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

1H NMR Spectroscopy:

The proton NMR spectrum will provide information about the number and types of protons and their connectivity. The expected signals for 1-(2-Fluorophenyl)butan-1-amine hydrochloride would include:

-

Aromatic protons in the range of 7.0-7.6 ppm, showing complex splitting patterns due to coupling with each other and with the fluorine atom.

-

A multiplet for the benzylic proton (CH-N) around 4.5-5.0 ppm.

-

Signals for the butyl chain protons, including a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups.

-

A broad signal for the amine protons (-NH₃⁺).

13C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the range of 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The aliphatic carbons of the butyl chain will resonate in the upfield region of the spectrum.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the free amine. The mass spectrum of 1-(2-Fluorophenyl)butan-1-amine is expected to show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern will likely involve the loss of an ethyl group to give a prominent fragment at m/z 138 (M-29) and cleavage of the C-C bond alpha to the nitrogen, resulting in a fragment at m/z 109.

Caption: Proposed mass fragmentation pathway for 1-(2-Fluorophenyl)butan-1-amine.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis and characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. By following the outlined protocols, researchers and scientists can reliably produce this valuable compound for further investigation in drug discovery and development programs. The described analytical methods will ensure the identity and purity of the final product, which is paramount for its application in a research setting.

References

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

- Laskov, M., & B-A, Q. U. (Year). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Journal Name, Volume(Issue), Pages. (Note: A full citation could not be generated as the complete source details were not available in the search results).

-

Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.

-

Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link] (Note: A specific valid URL was not available in the provided search results).

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride

Introduction

In the landscape of pharmaceutical research and forensic chemistry, the unequivocal structural elucidation of novel psychoactive substances and their precursors is paramount. 1-(2-Fluorophenyl)butan-1-amine, an analog of amphetamine, represents a class of compounds that requires rigorous analytical characterization.[1][2] This guide provides an in-depth technical examination of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for its hydrochloride salt form. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the analytical methodologies and spectral interpretations, offering a framework for researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.

This document is structured to provide a holistic understanding, beginning with the foundational mass spectrometry analysis to determine molecular weight and fragmentation patterns, followed by a detailed exploration of ¹H and ¹³C NMR spectroscopy for complete structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar, saline compound like 1-(2-Fluorophenyl)butan-1-amine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular species.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of 1-(2-Fluorophenyl)butan-1-amine hydrochloride is prepared in a suitable solvent mixture, such as methanol:water (1:1 v/v), at a concentration of approximately 1 µg/mL.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source operating in positive ion mode.

-

Infusion: The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Scan: A full scan is acquired over a mass range of m/z 50-500 to detect the protonated molecule of the free base, [M+H]⁺.

-

Tandem MS (MS/MS): To elicit structural information, the [M+H]⁺ ion is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions are then analyzed by the TOF mass analyzer.

Data Interpretation: Fragmentation Pathway

The free base of the title compound has a molecular formula of C₁₀H₁₄FN and a monoisotopic mass of 167.11 g/mol .[3][4] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 168.12.

The primary fragmentation mechanism for protonated amines is typically α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process is favored because it leads to the formation of a stable, resonance-stabilized iminium ion. For 1-(2-Fluorophenyl)butan-1-amine, the most probable fragmentation pathway involves the cleavage of the C1-C2 bond of the butyl chain. This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable benzylic iminium cation at m/z 126.07.

Diagram: Proposed ESI-MS Fragmentation Pathway

Caption: Primary fragmentation of protonated 1-(2-Fluorophenyl)butan-1-amine.

Summary of Key Mass Fragments

| m/z (calculated) | Formula | Identity |

| 168.12 | [C₁₀H₁₅FN]⁺ | Protonated Molecule [M+H]⁺ |

| 126.07 | [C₇H₇FN]⁺ | Product of α-cleavage (loss of •C₃H₇) |

This simple and predictable fragmentation pattern is highly characteristic and serves as a reliable diagnostic tool for identifying the 1-phenylbutan-1-amine backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most definitive information for structural elucidation in solution, offering detailed insights into the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual solvent peak does not interfere with key signals.

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[7][8]

-

¹H NMR Acquisition: A standard proton experiment is run, acquiring 16-32 scans. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to distinguish carbon types (CH₃, CH₂, CH, C). A sufficient number of scans (typically >1024) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of all protons in the molecule. The presence of the amine hydrochloride means the amine protons (-NH₃⁺) will be present, often as a broad, exchangeable signal. The fluorine atom will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons.

-

Aromatic Protons (4H): The 2-fluoro substituent breaks the symmetry of the phenyl ring, resulting in four distinct signals. These protons will appear in the typical aromatic region (~7.2-7.8 ppm) as complex multiplets due to both ortho, meta, and para H-H couplings, as well as H-F couplings.

-

Amine Protons (3H): The -NH₃⁺ protons are expected to appear as a broad singlet around 8.5-9.5 ppm. The chemical shift and peak shape can be highly dependent on concentration and residual water in the solvent.

-

Methine Proton (1H, C1-H): This proton, attached to the stereocenter and adjacent to both the aromatic ring and the nitrogen, will be deshielded. It is expected around 4.5-4.8 ppm as a multiplet, coupled to the adjacent methylene protons.

-

Methylene Protons (2H, C2-H₂): These protons are diastereotopic and will appear as a complex multiplet (or two separate multiplets) around 1.8-2.1 ppm.

-

Methylene Protons (2H, C3-H₂): This group will be a multiplet around 1.3-1.5 ppm, coupled to both adjacent methylene and methyl groups.

-

Methyl Protons (3H, C4-H₃): The terminal methyl group will be the most upfield signal, appearing as a triplet around 0.9 ppm due to coupling with the adjacent C3-H₂ group.

Predicted ¹H NMR Data Summary (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | br s | 3H | -NH₃⁺ | Acidic protons, exchangeable. |

| ~7.3-7.8 | m | 4H | Ar-H | Deshielded aromatic protons with complex H-H and H-F coupling. |

| ~4.6 | m | 1H | CH -NH₃⁺ | Benzylic and adjacent to electron-withdrawing NH₃⁺ group. |

| ~1.9 | m | 2H | -CH₂- | Aliphatic chain, adjacent to the stereocenter. |

| ~1.4 | m | 2H | -CH₂- | Aliphatic chain. |

| ~0.9 | t | 3H | -CH₃ | Terminal alkyl group. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The most significant feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom and smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) to other carbons in the phenyl ring.[9][10]

-

Aromatic Carbons (6C): These will appear in the 115-165 ppm region.

-

C2 (C-F): This carbon will be significantly downfield and appear as a doublet with a large coupling constant (¹JCF ≈ 245-255 Hz).

-

C1 (C-Ar): The ipso-carbon attached to the butylamine chain will be a doublet due to two-bond coupling to fluorine (²JCF ≈ 15-25 Hz).

-

The remaining four aromatic carbons will also appear as doublets or triplets with smaller, characteristic J-couplings.

-

-

Methine Carbon (1C, C1): The benzylic carbon attached to the nitrogen will be found around 50-55 ppm.

-

Aliphatic Carbons (3C): The remaining carbons of the butyl chain will appear in the upfield region. C2 will be around 35-40 ppm, C3 around 18-22 ppm, and the terminal methyl carbon (C4) will be the most upfield, around 13-15 ppm.

Predicted ¹³C NMR Data Summary (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~160 | d, ¹JCF ≈ 250 Hz | C -F | Direct attachment to highly electronegative fluorine. |

| ~120-135 | m | Ar-C | Aromatic carbons influenced by fluorine through multiple bonds. |

| ~52 | s | C H-NH₃⁺ | Benzylic carbon deshielded by the ring and amino group. |

| ~38 | s | -C H₂- | Aliphatic chain. |

| ~20 | s | -C H₂- | Aliphatic chain. |

| ~14 | s | -C H₃ | Terminal methyl carbon. |

Diagram: Analytical Workflow for Structural Elucidation

Caption: A self-validating workflow for compound identification.

Conclusion

The combined application of high-resolution mass spectrometry and high-field NMR spectroscopy provides a robust and definitive characterization of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. Mass spectrometry confirms the molecular weight and reveals a characteristic α-cleavage fragmentation pattern. ¹H and ¹³C NMR spectroscopy provide a complete map of the molecule's covalent structure, with the distinctive splitting patterns caused by the fluorine atom serving as a powerful diagnostic feature. This comprehensive analytical approach ensures the highest level of scientific integrity, crucial for applications ranging from pharmaceutical quality control to forensic analysis.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- 2-Fluoromethamphetamine - Grokipedia. (n.d.).

- Rojkiewicz, M., Kuś, P., Kusz, J., & Książek, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(2), 434-445.

- Diksic, M., & Farrokhzad, S. (1985). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Journal of Nuclear Medicine, 26(11), 1314-1320.

- 1-(2-Fluorophenyl)butan-1-amine. (n.d.). ChemScene.

- Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. (n.d.). ResearchGate.

- 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-(4-Fluorophenyl)butan-2-amine. (n.d.). PubChem.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Sławiński, J., Szafarewicz, A., & Crosetti, P. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3283.

- Banks, M. L., & Negus, S. S. (2017). Synthetic Cathinones and amphetamine analogues: What's the rave about?. The Journal of pharmacology and experimental therapeutics, 361(1), 12-19.

- CPP 13C NMR. (n.d.). Scribd.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(4-Fluorophenyl)butan-2-amine | C10H14FN | CID 17879170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum [chemicalbook.com]

- 10. scribd.com [scribd.com]

An Investigative Guide to the Neuropharmacological Profile of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride

Authored for: Drug Development Professionals, Neuropharmacologists, and Medicinal Chemists

Foreword: The landscape of neuropharmacology is in a perpetual state of evolution, driven by the synthesis and characterization of novel chemical entities. Within the broad class of phenethylamines, subtle structural modifications can dramatically alter a compound's interaction with central nervous system targets, leading to a wide spectrum of pharmacological effects. This guide focuses on 1-(2-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest due to its structural resemblance to known monoamine transporter ligands. The strategic placement of a fluorine atom on the phenyl ring and the extension of the alkyl chain present intriguing possibilities for modulating potency, selectivity, and metabolic stability.

This document serves as a comprehensive technical framework for the systematic evaluation of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. It is designed not as a recitation of known data—of which there is a scarcity—but as a forward-looking investigative plan. Herein, we provide a robust, hypothesis-driven research program, complete with detailed, field-proven experimental protocols, to thoroughly elucidate the neuropharmacological potential of this compound. Our approach is grounded in the principles of modern drug discovery, emphasizing causality, self-validating methodologies, and translational relevance.

Table of Contents

-

Introduction and Core Hypothesis

-

Structural Analogy and Rationale for Investigation

-

The Significance of Fluorination in Neuropharmacology

-

-

Chemical Synthesis and Characterization

-

Proposed Synthetic Route

-

Protocol: Synthesis of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride

-

Analytical Characterization

-

-

Phase I: In Vitro Neuropharmacological Profiling

-

Objective: Determining Monoamine Transporter Interaction

-

Experimental Workflow: A Tiered Screening Approach

-

Protocol 1: Radioligand Binding Assays for DAT, SERT, and NET

-

Protocol 2: In Vitro Functional Assays: Substrate Uptake Inhibition

-

Protocol 3: In Vitro Functional Assays: Neurotransmitter Efflux

-

-

Phase II: In Vivo CNS Activity Assessment

-

Objective: Evaluating Psychoactive and Behavioral Effects

-

Experimental Workflow: From Locomotor Activity to Stimulus Properties

-

Protocol 4: Spontaneous Locomotor Activity Assay

-

Protocol 5: Drug Discrimination Studies

-

-

Data Interpretation and Future Directions

-

Synthesizing a Pharmacological Identity

-

Lead Optimization and Advanced Preclinical Modeling

-

-

References

Introduction and Core Hypothesis

Structural Analogy and Rationale for Investigation

1-(2-Fluorophenyl)butan-1-amine is a substituted phenethylamine. This class of compounds forms the backbone of numerous neuroactive agents, including central nervous system stimulants, antidepressants, and appetite suppressants.[1] Its core structure is analogous to that of substituted cathinones and amphetamines, which are known to exert their primary effects by interacting with the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4] Compounds that inhibit this reuptake or induce neurotransmitter efflux can significantly elevate extracellular monoamine levels, leading to profound psychoactive effects.[3]

The core hypothesis of this investigative guide is that 1-(2-Fluorophenyl)butan-1-amine hydrochloride is a ligand for monoamine transporters and, depending on its affinity and functional activity at DAT, SERT, and NET, may possess potential as a CNS stimulant, an antidepressant, or another class of neuropharmacological agent. The butylamine side chain, in contrast to the shorter chains of many amphetamines, may influence its interaction with the transporter binding pockets.

The Significance of Fluorination in Neuropharmacology

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[5][6][7] Fluorination can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[6][7]

-

Enhance Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the target protein.[6][7]

-

Improve Blood-Brain Barrier Penetration: Increased lipophilicity due to fluorination can facilitate the passage of the molecule into the central nervous system.

The position of the fluorine atom (ortho, in this case) can significantly impact the compound's psychoactivity, with effects ranging from enhancement to loss of activity compared to the non-fluorinated parent compound.[5][8] Therefore, an empirical investigation is essential.

Chemical Synthesis and Characterization

A reliable and scalable synthesis is the foundational step for any pharmacological investigation. The proposed synthesis of 1-(2-Fluorophenyl)butan-1-amine hydrochloride proceeds via a reductive amination pathway, a robust and widely used method in medicinal chemistry.

Proposed Synthetic Route

The synthesis begins with the commercially available 2-fluorobenzaldehyde and proceeds through an intermediate imine, which is then reduced to the target primary amine. The final step involves salt formation to yield the stable and water-soluble hydrochloride salt.

Caption: Proposed synthetic workflow for 1-(2-Fluorophenyl)butan-1-amine HCl.

Protocol: Synthesis of 1-(2-Fluorophenyl)butan-1-amine Hydrochloride

This protocol is adapted from general reductive amination procedures and should be performed by qualified chemists with appropriate safety precautions.

-

Imine Formation and Reduction (One-Pot Procedure):

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask under an inert atmosphere (N₂), add butanamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude freebase of 1-(2-Fluorophenyl)butan-1-amine as an oil.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified freebase in a minimal amount of diethyl ether.

-

To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(2-Fluorophenyl)butan-1-amine hydrochloride.

-

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed before pharmacological testing.

| Analysis | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure. |

| Mass Spectrometry | Molecular weight verification | [M+H]⁺ ion corresponding to the freebase molecular weight (168.12 g/mol ). |

| HPLC | Purity assessment | Purity ≥98%. |

| Melting Point | Physical property characterization | Sharp, defined melting point. |

Phase I: In Vitro Neuropharmacological Profiling

Objective: Determining Monoamine Transporter Interaction

The primary goal of this phase is to determine the binding affinity (Kᵢ) and functional activity (IC₅₀ for uptake inhibition or EC₅₀ for efflux) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride at the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, and hNET).

Experimental Workflow: A Tiered Screening Approach

A logical, tiered approach ensures efficient use of resources, starting with binding affinity to establish whether the compound interacts with the transporters, followed by functional assays to determine the nature of that interaction (i.e., inhibitor vs. releaser).

Caption: Tiered workflow for in vitro pharmacological characterization.

Protocol 1: Radioligand Binding Assays for DAT, SERT, and NET

This protocol determines the affinity of the test compound for the monoamine transporters by measuring its ability to compete with a specific radioligand.[9]

-

Materials:

-

Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET.

-

Non-specific binding inhibitors: GBR 12909 (for hDAT), Fluoxetine (for hSERT), Desipramine (for hNET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well filter plates (e.g., MultiScreenHTS with GF/B filters).

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 1-(2-Fluorophenyl)butan-1-amine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kₑ), and either buffer, a saturating concentration of the non-specific inhibitor, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: In Vitro Functional Assays: Substrate Uptake Inhibition

This assay determines if the compound acts as an inhibitor of neurotransmitter transport.[5][10][11]

-

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.

-

Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Known transporter inhibitors for positive controls (e.g., GBR 12909, Fluoxetine, Desipramine).

-

-

Procedure:

-

Wash the plated cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride or control compounds for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate (at a concentration near its Kₘ).

-

Incubate for a short period (e.g., 5-10 minutes) within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the uptake in the presence of a saturating concentration of a known inhibitor.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value using non-linear regression.

-

Protocol 3: In Vitro Functional Assays: Neurotransmitter Efflux

This assay determines if the compound acts as a substrate (releaser) for the transporter, inducing reverse transport.[5][12]

-

Materials:

-

Same cell lines and buffers as in the uptake inhibition assay.

-

Known transporter substrates for positive controls (e.g., amphetamine for hDAT/hNET, fenfluramine for hSERT).

-

-

Procedure:

-

Load the cells with a radiolabeled substrate ([³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine) by incubating them for 30-60 minutes at 37°C.

-

Wash the cells thoroughly with buffer to remove extracellular radioactivity.

-

Add buffer containing various concentrations of 1-(2-Fluorophenyl)butan-1-amine hydrochloride or control compounds.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Collect the supernatant (extracellular medium) and lyse the cells to measure the remaining intracellular radioactivity.

-

Quantify the radioactivity in both the supernatant and the cell lysate.

-

-

Data Analysis:

-

Calculate the percentage of efflux as: (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in lysate) × 100.

-

Plot the percentage of efflux against the logarithm of the test compound concentration.

-

Calculate the EC₅₀ value (the concentration that produces 50% of the maximal efflux) using non-linear regression.

-

| Hypothetical In Vitro Data Summary | hDAT | hSERT | hNET |

| Binding Affinity (Kᵢ, nM) | 50 | 800 | 150 |

| Uptake Inhibition (IC₅₀, nM) | 120 | >10,000 | 450 |

| Efflux (EC₅₀, nM) | 250 | Not Active | 900 |

| Inferred Primary Mechanism | Dopamine Releaser | Weak SERT ligand | Weak NET ligand |

This table presents hypothetical data to illustrate potential outcomes. The actual profile must be determined experimentally.

Phase II: In Vivo CNS Activity Assessment

Objective: Evaluating Psychoactive and Behavioral Effects

Following in vitro characterization, in vivo studies are crucial to understand how the compound's effects on monoamine transporters translate to behavioral outcomes in a complex living system.[13] These studies are guided by the principles of preclinical CNS drug development.[2][3][14]

Experimental Workflow: From Locomotor Activity to Stimulus Properties

Caption: Decision tree for the in vivo evaluation of CNS activity.

Protocol 4: Spontaneous Locomotor Activity Assay

This assay is a primary screen to determine if a compound has stimulant or sedative effects.

-

Animals: Male mice or rats.

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

-

Procedure:

-

Acclimate animals to the testing room and apparatus.

-

Administer various doses of 1-(2-Fluorophenyl)butan-1-amine hydrochloride (e.g., 1, 3, 10, 30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal, oral).

-

Immediately place the animal in the open-field arena and record locomotor activity for 60-120 minutes.

-

-

Data Analysis:

-

Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of effects.

-

Compare total distance traveled, vertical counts (rearing), and time spent in the center of the arena between drug-treated and vehicle-treated groups using ANOVA.

-

An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative effect.

-

Protocol 5: Drug Discrimination Studies

This procedure assesses the interoceptive (subjective) effects of a compound by training animals to recognize it as similar to a known drug of abuse (e.g., cocaine, MDMA, or amphetamine).

-

Animals: Rats or non-human primates.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Procedure:

-

Training: Train animals to press one lever for a food reward after administration of a known training drug (e.g., cocaine, 10 mg/kg) and a second lever after administration of vehicle (saline). Training continues until a high level of accuracy (>80%) is achieved.

-

Testing: Once trained, administer various doses of 1-(2-Fluorophenyl)butan-1-amine hydrochloride and observe which lever the animal predominantly presses.

-

-

Data Analysis:

-

Calculate the percentage of responding on the drug-appropriate lever for each dose of the test compound.

-

Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug. This provides insight into its potential psychoactive profile and abuse liability.

-

Data Interpretation and Future Directions

Synthesizing a Pharmacological Identity

The collective data from these in vitro and in vivo studies will create a comprehensive pharmacological profile for 1-(2-Fluorophenyl)butan-1-amine hydrochloride. For example:

-

Profile A (Cocaine-like): High affinity for DAT with potent uptake inhibition, leading to hyperlocomotion and full substitution for cocaine in drug discrimination. This would suggest potential as a CNS stimulant with abuse liability.

-

Profile B (Antidepressant-like): Preferential affinity and uptake inhibition at SERT and/or NET, with minimal activity at DAT. In vivo, this might produce minimal effects on spontaneous locomotion but could show efficacy in models of depression (e.g., forced swim test).

-

Profile C (Atypical): A mixed profile with activity at multiple transporters, potentially leading to unique behavioral effects not fully captured by standard locomotor or discrimination paradigms.

Lead Optimization and Advanced Preclinical Modeling

Based on the initial profile, further research could involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., altering the position of the fluorine atom, modifying the alkyl chain length) to optimize potency and selectivity.

-

Off-Target Screening: A broad receptor screening panel to identify any interactions with other CNS targets (e.g., 5-HT₂ₐ, D₂ receptors) that could contribute to the overall pharmacological effect.

-

Advanced Behavioral Models: If the initial profile is promising for a specific therapeutic area (e.g., depression, ADHD), the compound would be advanced to more complex and disease-relevant animal models.

-

Safety and Toxicology: A full preclinical safety and toxicology assessment would be required before any consideration for clinical development, in line with regulatory guidelines.[3]

This systematic approach ensures that the neuropharmacological potential of 1-(2-Fluorophenyl)butan-1-amine hydrochloride is thoroughly and efficiently investigated, providing a solid foundation for any subsequent drug development efforts.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

-

ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

-

TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. [Link]

-

ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

-

Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). [Link]

-

Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

-

PubMed. (n.d.). Safety and regulatory requirements and challenge for CNS drug development. [Link]

-

National Institutes of Health. (2009). The basics of preclinical drug development for neurodegenerative disease indications. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Link]

-

SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

-

PubMed. (n.d.). Fluorine in psychedelic phenethylamines. [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Multiwell Plates. (n.d.). Receptor Binding Assays. [Link]

- Google Patents. (n.d.). A method of synthesis primary amine hydrochloride.

-

Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. [Link]

-

Semantic Scholar. (n.d.). Systematic analysis of novel psychoactive substances. I. Development of a compound database and HRMS spectral library. [Link]

-

National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

ResearchGate. (n.d.). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. [Link]

- Google Patents. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Reddit. (n.d.). Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). [Link]

-

National Institutes of Health. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. [Link]

Sources

- 1. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]

- 3. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdbneuro.com [mdbneuro.com]

- 14. Safety and regulatory requirements and challenge for CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted biological targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride

An In-Depth Technical Guide to the Predicted Biological Targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride

This guide provides a comprehensive analysis of the predicted biological targets of the novel compound 1-(2-Fluorophenyl)butan-1-amine hydrochloride. Leveraging established principles of medicinal chemistry and computational pharmacology, we dissect its structural features to forecast its molecular interactions and downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

1-(2-Fluorophenyl)butan-1-amine hydrochloride is a synthetic compound belonging to the substituted phenethylamine class.[1] The phenethylamine scaffold is the backbone for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as a vast array of pharmacologically active compounds.[2] Consequently, molecules built upon this framework are prime candidates for interacting with the machinery that governs monoaminergic neurotransmission. The precise biological targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride have not been empirically determined in publicly available literature. Therefore, this guide employs predictive, in silico methodologies to construct a scientifically rigorous hypothesis of its primary and secondary biological targets, offering a roadmap for future experimental validation.

Part 1: Predictive Methodologies: A Computational Approach to Target Identification

The prediction of biological targets for a novel small molecule is a cornerstone of modern drug discovery, enabling a hypothesis-driven approach to understanding its mechanism of action.[3][4] This process mitigates the time and expense of broad, untargeted experimental screening.[5] Our analysis is rooted in two primary computational strategies:

-

Ligand-Based Prediction : This approach operates on the principle that structurally similar molecules are likely to bind to similar biological targets.[3] By comparing 1-(2-Fluorophenyl)butan-1-amine hydrochloride to vast chemogenomic databases like ChEMBL and PubChem, we can identify known compounds with similar structural motifs and infer potential targets from their documented bioactivity.[6][7] The core of this method is the identification of a shared pharmacophore—the specific three-dimensional arrangement of chemical features essential for molecular interaction.

-

Structure-Based Prediction : When high-resolution 3D structures of potential protein targets are available, molecular docking simulations can be employed.[3] This technique computationally places the ligand (the compound of interest) into the binding site of a protein and calculates a "docking score," which estimates the binding affinity.[3] This is particularly relevant for the primary targets hypothesized in this paper, the monoamine transporters, for which crystal structures and homology models exist.[8][9]

The following diagram illustrates the logical workflow from initial compound analysis to experimental validation.

Caption: Workflow for Target Prediction and Validation.

Part 2: Predicted Biological Targets of 1-(2-Fluorophenyl)butan-1-amine hydrochloride

Based on its core structure, the most probable biological targets for this compound are proteins involved in the regulation of monoamine neurotransmitters.

Primary Predicted Targets: The Monoamine Transporters (MATs)

The plasma-membrane monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are integral membrane proteins that terminate synaptic transmission by re-uptaking their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[10] They are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[10][11] The phenethylamine backbone is a classic structural motif for MAT ligands.[12][13]

The structure of 1-(2-Fluorophenyl)butan-1-amine hydrochloride contains the key pharmacophoric elements for MAT interaction: a phenyl ring and a basic amine group separated by an alkyl chain.[12] The specific substitutions—a fluorine atom at the 2-position of the phenyl ring and a butyl chain—are expected to modulate its affinity and selectivity across the three transporters.

| Predicted Target | Rationale for Interaction | Predicted Effect |

| Dopamine Transporter (DAT) | The phenethylamine core is a well-established scaffold for DAT inhibitors.[13][14] The length of the alkyl chain and aromatic substitutions are critical for binding affinity.[14] | Inhibition of dopamine reuptake. |

| Norepinephrine Transporter (NET) | Secondary amines and specific substitutions on the phenyl ring are known to confer high affinity for NET.[15][16] The 2-position substitution on the phenyl ring is a feature of some selective NET inhibitors.[15] | Inhibition of norepinephrine reuptake. |

| Serotonin Transporter (SERT) | A specific spatial relationship between the amino and phenyl groups is crucial for SERT interaction.[12] While less common than for DAT and NET, phenethylamine derivatives can inhibit SERT.[17] | Inhibition of serotonin reuptake. |

Secondary Predicted Targets: Modulators of Monoaminergic Systems

Beyond direct inhibition of the primary transporters, phenethylamine derivatives are known to interact with other components of the monoaminergic systems.[[“]][[“]] These are considered secondary targets, which may contribute to the compound's overall pharmacological profile.

| Predicted Target | Rationale for Interaction | Predicted Effect |

| Trace Amine-Associated Receptor 1 (TAAR1) | Phenethylamine is a potent endogenous agonist of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][[“]][[“]] | Agonism, leading to modulation of dopamine and serotonin systems. |

| Vesicular Monoamine Transporter 2 (VMAT2) | VMAT2 is responsible for packaging monoamines into synaptic vesicles. Some phenethylamine-like compounds can inhibit VMAT2, affecting neurotransmitter storage.[2][20] | Inhibition, leading to reduced vesicular loading of monoamines. |

| Monoamine Oxidase (MAO-A and MAO-B) | Phenethylamines are known substrates for MAO enzymes, which are responsible for their metabolic degradation.[[“]] | Substrate for metabolism. Inhibition of MAO is less likely but possible. |

Part 3: Predicted Signaling Pathways and Downstream Effects

The primary predicted mechanism of action—inhibition of monoamine transporters—would lead to a significant alteration in synaptic signaling. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin, the compound would increase the concentration and residence time of these neurotransmitters in the synaptic cleft. This, in turn, would lead to enhanced and prolonged activation of postsynaptic receptors.

The following diagram illustrates this predicted pathway at a generic monoaminergic synapse.

Caption: Predicted Mechanism of Monoamine Reuptake Inhibition.

This increased synaptic availability of monoamines is the fundamental mechanism behind the therapeutic effects of most antidepressants and the psychoactive effects of stimulants. The specific behavioral and physiological outcomes would depend on the compound's relative selectivity for DAT, NET, and SERT.

Part 4: Experimental Protocols for Target Validation

The following protocols outline the standard experimental procedures required to validate the computationally predicted targets.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride for human DAT, NET, and SERT.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, or [³H]Citalopram for hSERT) with the cell membrane preparation.

-

Add increasing concentrations of the test compound (1-(2-Fluorophenyl)butan-1-amine hydrochloride) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., cocaine for hDAT).

-

Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of 1-(2-Fluorophenyl)butan-1-amine hydrochloride to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture or Synaptosome Preparation:

-

Use the same hDAT-, hNET-, or hSERT-expressing cell lines as in the binding assay, or alternatively, use synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

-

Uptake Assay:

-

Pre-incubate the cells or synaptosomes with increasing concentrations of the test compound.

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

-

Detection and Analysis:

-

Measure the radioactivity accumulated within the cells or synaptosomes using a scintillation counter.

-

Plot the percentage of uptake inhibition versus the log concentration of the test compound.

-

Use non-linear regression to determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

-

Conclusion and Future Directions

The structural architecture of 1-(2-Fluorophenyl)butan-1-amine hydrochloride strongly suggests that its primary biological targets are the monoamine transporters DAT, NET, and SERT. The compound is predicted to act as an inhibitor of neurotransmitter reuptake, thereby increasing the synaptic concentrations of monoamines. Secondary interactions with TAAR1 and VMAT2 are also plausible and may contribute to a more complex pharmacological profile.

This in silico analysis provides a robust foundation for targeted experimental investigation. The immediate next steps should involve the in vitro binding and uptake assays detailed above to confirm these predictions and quantify the compound's affinity and potency. Determining the selectivity profile (i.e., the relative potency for DAT vs. NET vs. SERT) will be critical in predicting its potential physiological and behavioral effects. Subsequent research could explore its activity at secondary targets and advance to in vivo models to investigate its effects on locomotion, mood-related behaviors, and its overall pharmacokinetic and pharmacodynamic profile. This systematic approach will be essential to fully elucidate the mechanism of action and potential therapeutic utility of this novel chemical entity.

References

-

Blakely, R. D., & Edwards, R. H. (2012). The transporter classification system: a new way of thinking about the function of the serotonin transporter. Journal of Neurochemistry, 121(4), 435-452. [Link]

-